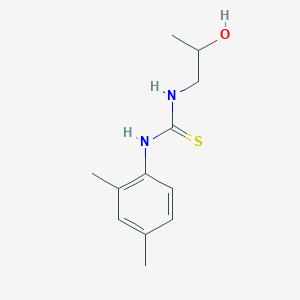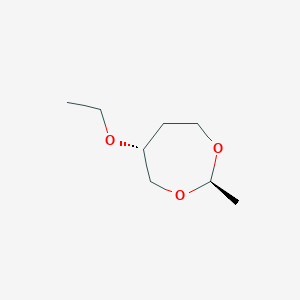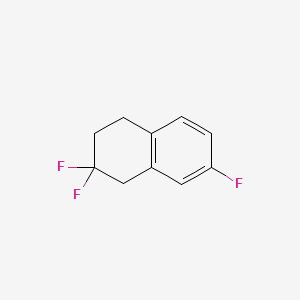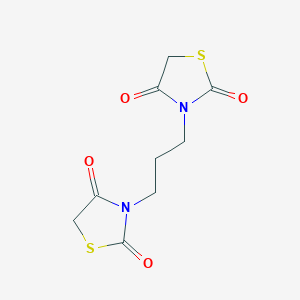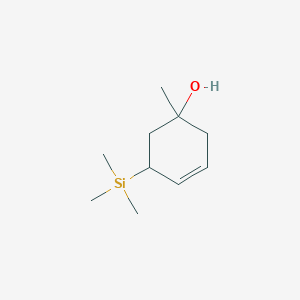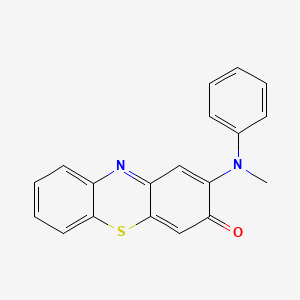
3H-Phenothiazin-3-one, 2-(methylphenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Phenothiazin-3-one, 2-(methylphenylamino)- is a member of the phenothiazine family, which is known for its diverse therapeutic applications. These compounds are widely used in the treatment of allergic conditions, asthma, cardiovascular disorders, and as inhibitors of mammalian leukotriene biosynthesis . They also exhibit antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-phenothiazin-3-one derivatives typically involves a multi-step process. One common method starts with hydroquinone, which is oxidized to 2,5-dihydroxy-1,4-benzoquinone using hydrogen peroxide in an alkaline solution . The hydroxyl groups are then protected by reacting with methanol under acidic conditions to form 2,5-dimethoxy-1,4-benzoquinone . This intermediate is then brominated to yield 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone . Finally, the target compound is obtained by refluxing this intermediate with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate .
Industrial Production Methods
Industrial production methods for 3H-phenothiazin-3-one derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3H-Phenothiazin-3-one, 2-(methylphenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides from oxidation reactions and various substituted phenothiazine derivatives from substitution reactions .
Scientific Research Applications
3H-Phenothiazin-3-one, 2-(methylphenylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3H-phenothiazin-3-one, 2-(methylphenylamino)- involves its role as a photocatalyst. When exposed to blue LED light, it facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides using molecular oxygen as the oxidant . This process is highly efficient and selective, making it a valuable tool in green chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its antipsychotic and antihistaminic properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness
3H-Phenothiazin-3-one, 2-(methylphenylamino)- is unique due to its specific substitution pattern, which imparts distinct photocatalytic properties. This makes it particularly useful in the oxidation of sulfides to sulfoxides, a reaction not commonly catalyzed by other phenothiazine derivatives .
Properties
CAS No. |
55847-59-1 |
|---|---|
Molecular Formula |
C19H14N2OS |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(N-methylanilino)phenothiazin-3-one |
InChI |
InChI=1S/C19H14N2OS/c1-21(13-7-3-2-4-8-13)16-11-15-19(12-17(16)22)23-18-10-6-5-9-14(18)20-15/h2-12H,1H3 |
InChI Key |
QIOXHHNXHRDBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC3=NC4=CC=CC=C4SC3=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

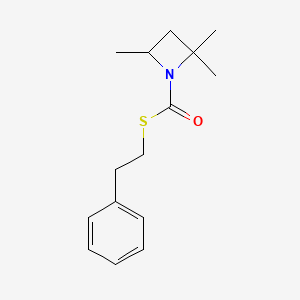
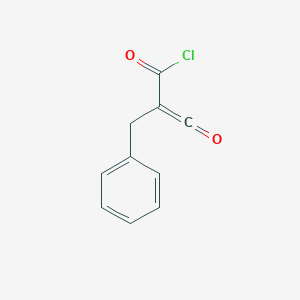
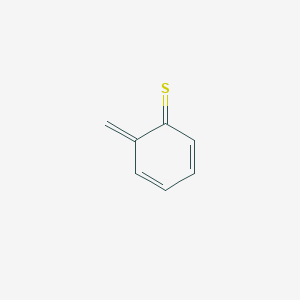
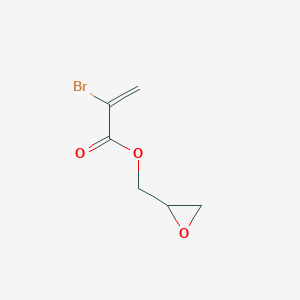
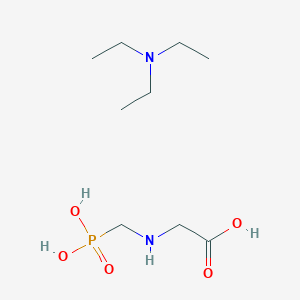
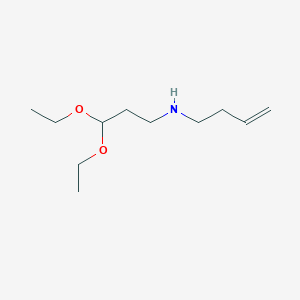
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
